molecular formula C17H12OS B14655269 2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione CAS No. 51138-54-6

2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione

Cat. No.: B14655269
CAS No.: 51138-54-6
M. Wt: 264.3 g/mol
InChI Key: QJHMXTJMKGOGOM-UHFFFAOYSA-N
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Description

2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione is an organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. The process begins with the preparation of a phosphonium ylide, which is generated by treating a phosphonium salt with a strong base such as butyllithium or sodium hydride . The ylide then reacts with a suitable aldehyde or ketone to form the desired alkene product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles like amines and thiols

Major Products Formed

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione stands out due to its thione group, which imparts unique chemical properties and biological activities. This structural feature differentiates it from other chromone derivatives and enhances its potential in various scientific applications .

Properties

CAS No.

51138-54-6

Molecular Formula

C17H12OS

Molecular Weight

264.3 g/mol

IUPAC Name

2-(2-phenylethenyl)chromene-4-thione

InChI

InChI=1S/C17H12OS/c19-17-12-14(11-10-13-6-2-1-3-7-13)18-16-9-5-4-8-15(16)17/h1-12H

InChI Key

QJHMXTJMKGOGOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=S)C3=CC=CC=C3O2

Origin of Product

United States

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